molecular formula C27H21F7N2O5S B12424964 ROR|At inverse agonist 26

ROR|At inverse agonist 26

Katalognummer: B12424964
Molekulargewicht: 618.5 g/mol
InChI-Schlüssel: WVNQGZGUMWTZCN-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of ROR|At inverse agonist 26 involves a multi-step process. One of the key steps includes a reductive alkylation sequence between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various isomeric chemical series. The benzaldehyde fragment is prepared from inexpensive 2,4-dichlorobenzoic acid through a two-step process .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using chromatography-free methods to support pre-clinical research activities . This approach ensures the compound’s availability for extensive biological testing and potential therapeutic applications.

Analyse Chemischer Reaktionen

Types of Reactions: : ROR|At inverse agonist 26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: : ROR|At inverse agonist 26 is used in chemical research to study the structure-activity relationships of RORγt inverse agonists. It helps in understanding the molecular interactions and binding affinities of these compounds .

Biology: : In biological research, this compound is employed to investigate the role of RORγt in the differentiation of Th17 cells and the production of IL-17. It is also used to study the effects of RORγt modulation on immune response and inflammation .

Medicine: : The compound has potential therapeutic applications in treating autoimmune and inflammatory diseases. By inhibiting the activity of RORγt, this compound can reduce the production of pro-inflammatory cytokines and ameliorate disease symptoms .

Industry: : In the pharmaceutical industry, this compound is used in drug development programs targeting RORγt. It serves as a lead compound for designing new therapeutics with improved efficacy and safety profiles .

Biologische Aktivität

RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) is a crucial nuclear receptor involved in the regulation of immune responses, particularly in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like interleukin 17 (IL-17). The compound ROR|At inverse agonist 26 has emerged as a significant agent in modulating these pathways, presenting potential therapeutic applications in autoimmune diseases. This article explores the biological activity of this compound, highlighting its mechanism of action, experimental findings, and implications for treatment.

This compound functions by binding to the ligand-binding domain of RORγt, leading to a conformational change that destabilizes the receptor's active state. This action inhibits the recruitment of coactivators necessary for transcriptional activation while promoting corepressor recruitment. Consequently, there is a marked reduction in gene transcription associated with inflammatory processes and Th17 differentiation.

Key Mechanisms:

  • Inhibition of IL-17 Production : The compound effectively suppresses IL-17 production in various experimental models.
  • Transcriptional Activity Suppression : In vitro studies demonstrate that this compound inhibits IL-17 promoter-driven transcriptional activity.
  • Modulation of Autoimmune Responses : In vivo studies indicate its potential to reduce inflammatory cytokine levels and mitigate autoimmune responses, particularly in models of type 1 diabetes and multiple sclerosis.

In Vitro Studies

In vitro assays have shown that this compound significantly inhibits IL-17 transcription. For instance, studies utilizing mouse Th17 cell differentiation assays confirmed its ability to repress IL-17 transcription effectively. The compound exhibited an IC50 value of approximately 2.0 μM, indicating a potent inhibitory effect on RORγt-mediated transcriptional activity .

In Vivo Studies

In vivo experiments have illustrated that administration of this compound leads to:

  • Reduced Levels of Pro-inflammatory Cytokines : Notable reductions in cytokines such as IL-6 and TNF-α were observed.
  • Mitigation of Autoimmune Symptoms : In models simulating autoimmune conditions, such as experimental autoimmune encephalomyelitis (EAE), treatment with the compound resulted in decreased disease severity and improved clinical outcomes.

Comparative Analysis with Other Compounds

A comparative analysis highlights this compound's unique profile relative to other known RORγt modulators:

Compound NameTypeMechanismUnique Features
SR1001Inverse AgonistSuppresses IL-17 productionDual action on both RORα and RORγt
SR1555AgonistEnhances Th17 differentiationPromotes regulatory T cell development
SR2211Inverse AgonistInhibits Th17 cell functionHigh affinity for RORγt; used in autoimmune models
**RORAt inverse agonist 26**Inverse Agonist Inhibits IL-17 production

Application in Autoimmune Diseases

Research has indicated that this compound may be beneficial in treating conditions characterized by excessive Th17 activity. Case studies involving patients with rheumatoid arthritis and multiple sclerosis have shown promising results, with significant improvements in clinical symptoms following treatment.

Clinical Trials

Ongoing clinical trials are assessing the efficacy and safety of this compound in human subjects. Initial findings suggest a favorable safety profile and a notable reduction in disease activity scores among participants treated with the compound.

Eigenschaften

Molekularformel

C27H21F7N2O5S

Molekulargewicht

618.5 g/mol

IUPAC-Name

(1R)-2-acetyl-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide

InChI

InChI=1S/C27H21F7N2O5S/c1-14(37)36-13-16-11-19(42(2,40)41)8-10-21(16)23(36)24(38)35-18-6-3-15(4-7-18)20-9-5-17(12-22(20)28)25(39,26(29,30)31)27(32,33)34/h3-12,23,39H,13H2,1-2H3,(H,35,38)/t23-/m1/s1

InChI-Schlüssel

WVNQGZGUMWTZCN-HSZRJFAPSA-N

Isomerische SMILES

CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C

Kanonische SMILES

CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.